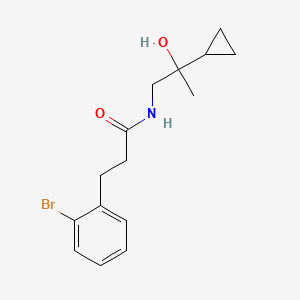
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide, also known as BPHPP, is a compound that has attracted a lot of attention in the scientific community due to its potential applications in drug development. BPHPP is a small molecule that can be synthesized in the laboratory using a variety of methods.
作用機序
The mechanism of action of 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide is not fully understood, but it is believed to involve the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which leads to the activation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it has potential as an anticancer agent. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which suggests that it has potential as a treatment for inflammatory and neurological disorders.
実験室実験の利点と制限
One advantage of 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a useful tool for studying the role of HDACs in gene expression and for developing HDAC inhibitors. One limitation of this compound is that it has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well understood.
将来の方向性
There are many future directions for research on 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide. One direction is to study its efficacy and safety in animal models and humans. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, this compound could be used as a tool for studying the role of HDACs in various biological processes, such as development and disease.
合成法
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide can be synthesized using a variety of methods, including the reaction of 2-bromobenzylamine with cyclopropyl carboxylic acid, followed by reaction with 2-hydroxypropylamine. Another method involves the reaction of 2-bromobenzylamine with cyclopropyl carboxylic acid, followed by reaction with 2-hydroxypropylamine hydrochloride. Both methods yield this compound with high purity and yield.
科学的研究の応用
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide has been extensively studied for its potential applications in drug development. It has been shown to have potent inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs), which play a critical role in regulating gene expression. This compound has also been shown to have anticancer activity, as it induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(19,12-7-8-12)10-17-14(18)9-6-11-4-2-3-5-13(11)16/h2-5,12,19H,6-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTGRSAUEQZFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


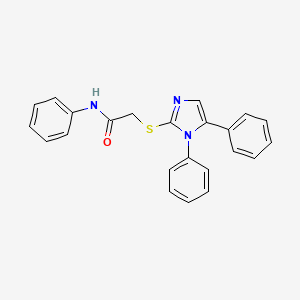
![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429707.png)
![4-Methyl-2-thioxo-1,5,6,7-tetrahydrocyclopenta[1,2-b]pyridine-3-carbonitrile](/img/structure/B2429708.png)
![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)
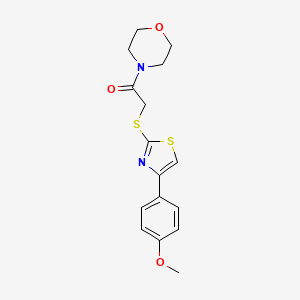
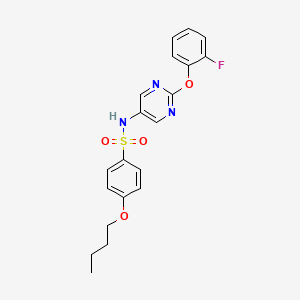
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2429713.png)

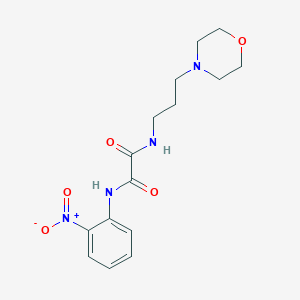
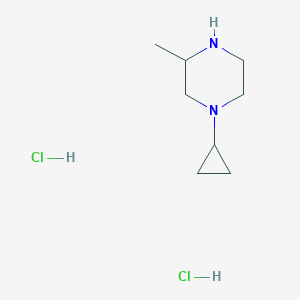
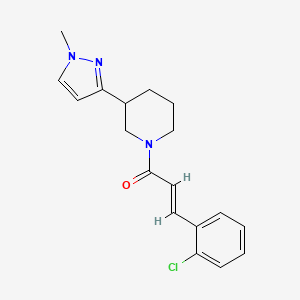
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid](/img/structure/B2429725.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2429728.png)